molecular formula C12H17N3O B7476061 2-(4-Methylpiperidino)nicotinamide

2-(4-Methylpiperidino)nicotinamide

Cat. No. B7476061
M. Wt: 219.28 g/mol
InChI Key: MNOXJQJWKZYLPK-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidino)nicotinamide (MPN) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of nicotinamide derivatives and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidino)nicotinamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-Methylpiperidino)nicotinamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is known to play a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-(4-Methylpiperidino)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. 2-(4-Methylpiperidino)nicotinamide has also been found to decrease the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes. In addition, 2-(4-Methylpiperidino)nicotinamide has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Methylpiperidino)nicotinamide in lab experiments is its high yield and cost-effectiveness. It is also a stable compound that can be easily stored and transported. However, one of the limitations of using 2-(4-Methylpiperidino)nicotinamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 2-(4-Methylpiperidino)nicotinamide. One potential area of research is the development of 2-(4-Methylpiperidino)nicotinamide-based therapies for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another area of research is the investigation of the neuroprotective effects of 2-(4-Methylpiperidino)nicotinamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 2-(4-Methylpiperidino)nicotinamide and its potential side effects.
Conclusion:
In conclusion, 2-(4-Methylpiperidino)nicotinamide is a promising compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method is cost-effective, and it exhibits various biochemical and physiological effects. 2-(4-Methylpiperidino)nicotinamide has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(4-Methylpiperidino)nicotinamide involves the reaction of 4-methylpiperidine with nicotinic acid chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain the pure compound. The yield of the synthesis process is relatively high, making it a cost-effective method for producing 2-(4-Methylpiperidino)nicotinamide.

Scientific Research Applications

2-(4-Methylpiperidino)nicotinamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 2-(4-Methylpiperidino)nicotinamide has also been found to have a positive effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-4-7-15(8-5-9)12-10(11(13)16)3-2-6-14-12/h2-3,6,9H,4-5,7-8H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOXJQJWKZYLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperidin-1-yl)pyridine-3-carboxamide

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